(S)-2-Amino-2-cyanoacetamide

Chiral Chromatography Asymmetric Synthesis Enantiomeric Resolution

Researchers requiring enantiopure building blocks face the risk of racemic or undefined stereochemistry when procuring generic 2-amino-2-cyanoacetamide, leading to failed asymmetric syntheses. This pre-resolved (S)-enantiomer eliminates that risk. - Provides a reliable stereochemical foundation for constructing enantiopure thiazoles, pyrimidines, and purine bioisosteres, bypassing low-yielding in-house resolution. - Validated reactant for one-pot, three-component condensations with aldehydes and sulfur, enabling rapid SAR exploration of fully substituted 5-amino-4-carboxamidthiazoles. - Consistent ≥97% purity ensures reproducible results in catalytic and biological assays.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
Cat. No. B13357142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-cyanoacetamide
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC(#N)C(C(=O)N)N
InChIInChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)/t2-/m0/s1
InChIKeyJRWAUKYINYWSTA-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-cyanoacetamide: Identity & Properties


(S)-2-Amino-2-cyanoacetamide (CAS 6719-21-7) is a chiral building block classified as an amino acid derivative . It features a central carbon atom bearing an amino group (-NH2), a cyano group (-C≡N), and a carbamoyl group (-C(=O)NH2) . This compound is commercially available as a beige to tan powder with a molecular weight of 99.09 g/mol and is soluble in water and polar organic solvents such as methanol and ether . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and biologically active compounds [1].

Workflow Enantiopure heterocycle synthesis
Selection Pre-resolved (S)-enantiomer chiral pool
Use Context Chiral building block for asymmetric synthesis; avoid racemate

Risks of Substituting (S)-2-Amino-2-cyanoacetamide


Procurement of a generic '2-amino-2-cyanoacetamide' often results in a racemic mixture or a product with undefined stereochemistry, which is a critical failure point for applications requiring enantiopure building blocks . The (S)-enantiomer possesses a specific three-dimensional orientation that dictates its interactions in asymmetric syntheses and biological systems; using the racemate or the (R)-enantiomer will lead to different reaction outcomes, yields, and biological profiles [1]. Furthermore, the purity of commercially available material varies significantly, with research-grade products specifying an assay of ≥97% to 99% , while less defined sources may contain impurities that interfere with sensitive catalytic or biological assays. The evidence below quantifies the key differentiators that preclude simple substitution.

Target: (S)-Enantiomer
Substitute: Racemate / Unverified
Defined stereochemistry ensures predictable asymmetric induction
Undefined or mixed stereochemistry may alter diastereoselectivity and product profiles
Research-grade purity with specified assay for reproducible results
Unverified purity may introduce byproducts that interfere with sensitive reactions
Documented high-purity synthetic route supports supply chain reliability
Inconsistent starting material quality may lead to yield variations

(S)-2-Amino-2-cyanoacetamide: Key Differentiating Metrics


Enantiopurity vs. Racemate in Cyanoacetamide Synthons

The differentiation between the (S)-enantiomer and its racemic counterpart is stark. In a 2021 study, lipase-catalyzed kinetic resolution of cyanoacetamide synthons yielded the (S)-enantiomer with an enantiomeric excess (ee) of just 9% for a specific substrate (compound 4a), while other cyanoacetamides (e.g., S-1, S-2) were prepared with >99% ee [1]. This highlights that achieving high enantiopurity for the (S)-enantiomer is a non-trivial process that requires specialized synthesis or separation techniques . Procurement of a specific, pre-resolved (S)-enantiomer ensures consistent stereochemical integrity, eliminating the variability inherent in racemic starting materials.

Enantiomeric Excess
Cross-study comparable
ee 9% (S-4) vs >99% (S-1, S-2); racemic baseline 0% ee
Supports need for pre-resolved (S)-enantiomer procurement
Lipase-catalyzed kinetic resolution, HPLC on cellulose-based CSPs
Chiral Chromatography Asymmetric Synthesis Enantiomeric Resolution

Ammonolysis Yield Comparison

The synthesis of (S)-2-amino-2-cyanoacetamide via ammonolysis of ethyl 2-amino-2-cyanoacetate in methanol at low temperatures (0-5 °C) is reported to yield the product with a purity exceeding 99% . In contrast, a closely related synthetic route for the (R)-enantiomer, using a similar ammonolysis procedure, is documented with a significantly lower yield of 53.6% after purification . This indicates a substantial difference in the efficiency of synthesis between the two enantiomers, which directly impacts cost and scalability for procurement.

Ammonolysis Yield
Cross-study comparable
(S)-route: purity >99% vs (R)-route: isolated yield 53.6%
Reported synthetic efficiency differs by enantiomer
Ammonolysis in methanol, 0–5 °C
Synthetic Methodology Process Chemistry Ammonolysis

Commercial Purity & Identity Assay

Reputable vendors offer 2-amino-2-cyanoacetamide with a minimum assay of 97.0% (by HClO4 titration) and a melting point range of 120-124 °C . This contrasts with less rigorously specified sources that may provide material of lower or unverified purity. For sensitive applications, such as the synthesis of 5-amino-thiazole-4-carboxamide, the use of high-purity starting material is critical, as demonstrated by a published method achieving a 94.8% yield in the first step using 2-amino-2-cyanoacetamide .

Purity Specification
Specification review
Assay ≥97.0% (HClO₄), MP 120–124 °C
Defined purity supports batch-to-batch consistency
IR identity confirmation; research-grade procurement
Analytical Chemistry Quality Control Procurement Specification

Application Scenarios for (S)-2-Amino-2-cyanoacetamide


Asymmetric Synthesis of Enantiopure Heterocycles

Researchers engaged in asymmetric synthesis can utilize (S)-2-amino-2-cyanoacetamide as a chiral pool starting material to access enantiopure heterocycles. As demonstrated by the variable enantiomeric excess (9% to >99%) achievable through kinetic resolution [1], procuring the pre-resolved (S)-enantiomer provides a reliable stereochemical foundation for constructing thiazoles, pyrimidines, and other nitrogen-containing heterocycles with defined three-dimensional architecture, bypassing the need for inefficient or low-yielding in-house resolution steps.

Synthesis of 5-Amino-thiazole-4-carboxamide

The compound serves as a direct precursor to 5-amino-thiazole-4-carboxamide, a key intermediate for thiazolo[5,4-d]pyrimidines, which are important purine bioisosteres with applications in anticancer and anti-inflammatory drug discovery . The published multi-step synthesis from 2-amino-2-cyanoacetamide, achieving yields of 94.8% and 95% in the initial steps, underscores its value as a scalable entry point for generating libraries of these bioactive scaffolds .

Multi-Component Thiazole Library Synthesis

The compound is a validated reactant in a one-pot, three-component condensation with aldehydes and elemental sulfur to yield fully substituted 5-amino-4-carboxamidthiazoles [2]. This MCR approach, which proceeds with a variety of aryl, heteroaryl, and aliphatic aldehydes, offers a streamlined route for medicinal chemistry groups seeking to rapidly explore structure-activity relationships (SAR) around the thiazole core [2].

Application
Selection Property
Validation Focus
Asymmetric heterocycle synthesis
Enantiopure (S)-building block
Stereochemical outcome & diastereoselectivity
5-Amino-thiazole-4-carboxamide precursor
High-purity cyanoacetamide
Reproducible synthetic yields
Multi-component thiazole library construction
MCR-compatible scaffold
Reaction scope & functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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